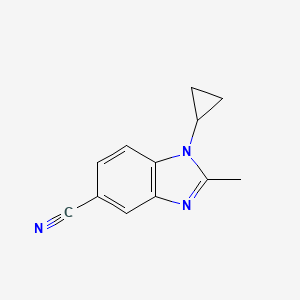

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Beschreibung

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a benzodiazole derivative featuring a cyclopropyl group at position 1, a methyl group at position 2, and a nitrile substituent at position 5. Benzodiazoles are heterocyclic aromatic compounds widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHGFVIXEXFHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CC3)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparison with related compounds.

The molecular formula of this compound is with a molecular weight of approximately 186.21 g/mol. Its structure features a benzodiazole ring, which is known for contributing to various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical cellular processes. The compound may modulate signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives of benzodiazole compounds can inhibit the growth of cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative effects against various cancer types, including breast cancer and melanoma .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Previous studies on related compounds have reported efficacy against both bacterial and fungal pathogens .

Anticancer Studies

A study evaluating the effects of benzodiazole derivatives found that certain modifications in the structure could enhance potency against cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against A549 lung cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT116 | 7.76 |

| B | OVCAR-8 | 9.76 |

| C | A549 | 5.00 |

Antimicrobial Activity

In antimicrobial studies, related benzodiazole compounds showed varying degrees of activity against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at approximately 7.80 µg/mL against Candida albicans, indicating moderate antifungal activity .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| D | Candida albicans | 7.80 |

| E | Staphylococcus aureus | 12.50 |

Comparative Analysis

When compared to other similar compounds within the benzodiazole class, this compound exhibits unique properties due to its cyclopropyl substitution. This structural feature may enhance its interaction with biological targets compared to non-cyclopropyl analogs.

Table 3: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-Cyclopropyl-2-methyl... | Moderate | Moderate |

| (2-cyclopropyl)... | High | Low |

| (2-methylbenzodiazole)... | Low | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its unique structure enables researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

Biological research focuses on the compound's potential biological activities. Preliminary studies suggest that it may act as a lead compound in drug development, particularly for targeting specific biological pathways. Its structural features allow it to interact with various biomolecules, which may lead to significant biological effects.

Medicine

In medical research, this compound is being explored for its therapeutic potential . It has shown promise in preliminary studies for treating conditions such as cancer and neurological disorders. The compound's interaction with cellular targets can influence key biological processes, making it a candidate for further pharmacological studies.

Industry

The industrial applications of this compound include its use as an intermediate in the production of other chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Study 1: Anticancer Properties

A study investigating a series of benzodiazole derivatives indicated that modifications similar to those found in this compound enhanced cytotoxicity against human cancer cell lines. The presence of the cyclopropyl group was found to significantly increase the compound's anticancer activity compared to non-cyclopropyl analogs.

Study 2: Neuropharmacological Effects

Research on related compounds has demonstrated their ability to modulate serotonin receptors, suggesting potential applications in treating anxiety and depression. The unique structural characteristics of 1-cyclopropyl-2-methyl derivatives may confer similar neuropharmacological properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Potential lead compound for drug development |

| Medicine | Investigated for therapeutic uses in cancer and neurology |

| Industry | Intermediate for chemical production |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Cyclopropyl vs. The discontinued status of the cyclohexyl analogue may reflect synthetic challenges or unfavorable pharmacokinetics . Lipophilicity: Cyclohexyl increases logP (estimated) relative to cyclopropyl, which could reduce aqueous solubility.

Nitrile vs. Ester/Carboxylic Acid (Position 5): The nitrile group (electron-withdrawing) stabilizes the aromatic ring, whereas the ester in the carboxylate derivative introduces hydrolytic liability.

Ethyl vs. Cyclopropyl (Position 1):

- The ethyl-substituted compound (C₁₁H₁₁N₃) has a lower molecular weight (185.23 vs. 197.24) and greater conformational flexibility, which may enhance binding to flexible enzyme active sites. However, cyclopropyl’s rigidity could improve target selectivity .

Vorbereitungsmethoden

Starting Material Preparation

- Starting from substituted anthranilic acid derivatives: For example, 5-nitroanthranilic acid serves as a precursor for quinazolinone cores, which are structurally related to benzodiazoles.

- Formation of intermediate amines: Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C with ammonium formate) yields key amino intermediates.

Cyclopropyl Group Introduction

- Nucleophilic substitution with cyclopropylamine: The amine intermediate reacts with cyclopropylamine under microwave-assisted heating in polar solvents like DMF and acetic acid to introduce the cyclopropyl substituent efficiently.

- Microwave irradiation enhances reaction rates and yields by providing rapid, uniform heating at atmospheric pressure, facilitating scale-up.

Formation of the Benzodiazole Core

- Thiourea formation and cyclization: Conversion of amines to thiourea analogues followed by cyclization via the Hügershoff reaction (bromine-mediated cyclization) or copper-catalyzed intramolecular C-S bond formation yields the benzodiazole or related heterocyclic ring systems.

- The Hügershoff reaction involves electrophilic bromination of the thiourea sulfur, followed by intramolecular attack by the aromatic π-system to form the heterocycle.

- Copper-catalyzed cyclization uses palladium or copper catalysts with bases like cesium carbonate under microwave heating to promote C-S bond formation.

Introduction of the Carbonitrile Group

- Functionalization at the 5-position: The carbonitrile group can be introduced via substitution reactions on halogenated intermediates or through reaction with reagents like Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) followed by copper-mediated cyclization.

- This approach enables the formation of 2-carbonitrile substituted benzodiazole derivatives, critical for biological activity.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro reduction | Ammonium formate, 10% Pd/C, room temperature | 85 | Efficient conversion of nitro to amino group |

| Cyclopropylamine substitution | Cyclopropylamine (1.1 equiv), DMF, acetic acid, microwave, 100°C, 15 min | 85 | Microwave-assisted one-pot process enhances yield |

| Thiourea formation | Thiophosgene or 1,1′-thiocarbonyl-diimidazole, THF/NaHCO3 | 98 (with thiophosgene) | Thiophosgene more effective but toxic; alternatives safer but lower yield |

| Hügershoff cyclization | Bromine in acetic acid, room temperature | Variable | Produces regioisomeric mixtures; major benzothiazole derivative isolated |

| Cu-catalyzed C-S bond formation | PdCl2, CuI, TBAB, DMSO/NMP, 120°C, microwave heating | High | Faster reaction (1 h) with microwave; mixture of isomers formed |

| Carbonitrile introduction | Appel’s salt, Cu-mediated cyclization, microwave heating | 80-96 | Efficient formation of carbonitrile-substituted heterocycles |

Analytical and Practical Considerations

- Microwave-assisted synthesis is a recurring theme, providing benefits such as reduced reaction times, improved yields, and scalability at atmospheric pressure.

- Choice of solvents like DMF, DMSO, and acetic acid is critical due to their dielectric properties, facilitating efficient microwave heating.

- Regioselectivity challenges arise during cyclization steps, often yielding mixtures of isomers requiring careful chromatographic separation.

- Toxicity of reagents such as thiophosgene prompts exploration of safer alternatives like thiocarbonyl-diimidazole, albeit sometimes at the cost of yield.

Summary Table of Key Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted one-pot cyclopropylation | Rapid, high-yield introduction of cyclopropyl group | Efficient, scalable, controlled heating | Requires microwave reactor |

| Hügershoff bromine-mediated cyclization | Classic method for benzodiazole ring formation | High yield, well-studied | Regioisomer mixtures, toxic reagents |

| Copper-catalyzed intramolecular C-S bond formation | Metal catalysis for ring closure | Faster, milder conditions | Less regioselective, catalyst cost |

| Appel’s salt mediated carbonitrile installation | Introduces carbonitrile at key position | Versatile functionalization | Multi-step, requires careful control |

Research Findings and Implications

- The combination of microwave-assisted heating and metal-catalyzed cyclization offers a powerful toolkit for synthesizing complex benzodiazole derivatives with cyclopropyl and carbonitrile substituents.

- The carbonitrile group at the 5-position is synthetically accessible via innovative reagents like Appel’s salt, enabling further derivatization for pharmaceutical applications.

- The synthetic routes are adaptable to multigram scale, facilitating practical applications in medicinal chemistry.

- Although regioselectivity remains a challenge, optimization of reaction conditions and catalysts can improve product purity and yield.

Q & A

Q. What are the key synthetic strategies for preparing 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile?

The synthesis involves cyclocondensation of o-phenylenediamine derivatives with cyclopropane-containing carbonyl precursors under acidic or catalytic conditions. Analogous benzodiazole derivatives are synthesized via Pd-catalyzed cross-coupling or copper-mediated cyclization reactions. Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., DMF or THF) to control regioselectivity, with purification via column chromatography using hexane/ethyl acetate gradients .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm) and nitrile carbon resonance (δ 115–120 ppm) .

- HRMS : For precise molecular ion verification (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .

- X-ray crystallography : To resolve spatial arrangements of the cyclopropyl and benzodiazole moieties .

Q. What are the stability considerations for storing this compound?

Store in amber vials under inert gas (Ar/N₂) at -20°C to prevent nitrile hydrolysis. Stability studies on analogous carbonitriles show <5% degradation over 6 months under these conditions. Regular HPLC purity checks (C18 column, acetonitrile/water mobile phase) are recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Spill management : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of the nitrile group under varying catalytic conditions?

Contradictory reactivity reports stem from differences in catalyst systems (e.g., Pd vs. Cu) or solvent polarity. A systematic approach involves: a) Kinetic studies using in situ FTIR/NMR to monitor nitrile conversion rates . b) DFT calculations (B3LYP/6-31G* level) to compare activation energies . c) Isotopic labeling (e.g., ¹⁵N tracing) in nucleophilic addition reactions .

Q. What methodologies enable the study of this compound's interactions with biological targets at the molecular level?

Advanced approaches combine: a) Molecular docking (AutoDock Vina) using kinase crystal structures . b) Surface Plasmon Resonance (SPR) to quantify binding affinity (KD values) . c) Metadynamics simulations to map free energy landscapes of ligand-receptor dissociation .

Q. How can regioselectivity challenges in modifying the benzodiazole core be addressed?

Strategies include:

Q. What experimental designs are optimal for probing its photophysical properties?

Use: a) Time-resolved fluorescence spectroscopy (nanosecond resolution) . b) Transient absorption spectroscopy to map triplet-state lifetimes . c) Solvatochromic analysis in solvents of varying polarity (ET(30) scale) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.